(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride

説明

Systematic IUPAC Nomenclature and Structural Representation

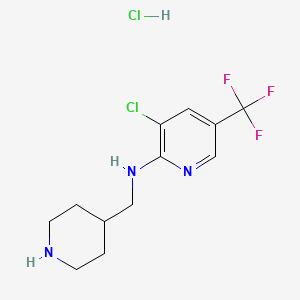

The compound (3-chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride is systematically named according to IUPAC guidelines as 3-chloro-N-(piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride . This nomenclature reflects the following structural features:

- Parent heterocycle : A pyridine ring serves as the core structure.

- Substituents :

- A chloro group at position 3.

- A trifluoromethyl group at position 5.

- An amine group at position 2, which is further substituted by a piperidin-4-ylmethyl moiety.

- Salt form : The amine is protonated and paired with a chloride counterion.

The structural representation (Figure 1) highlights the connectivity:

- The pyridine ring (C5H4N) bears substituents at positions 2, 3, and 5.

- The piperidine ring (C5H10N) is attached via a methylene bridge (–CH2–) to the pyridine’s amine group.

Molecular formula : C12H16Cl2F3N3.

SMILES : C1CNCCC1CNC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl.

Comparative Analysis of Trifluoromethylpyridine-Piperidine Hybrid Naming Conventions

Trifluoromethylpyridine-piperidine hybrids exhibit naming variations based on substituent positions and bonding patterns. Key comparisons include:

Key Observations :

- Positional numbering : Substituents on the pyridine ring dictate the primary numbering sequence. For example, trifluoromethyl at position 5 versus 4 alters the base name (e.g., 5-(trifluoromethyl)pyridine vs. 4-(trifluoromethyl)pyridine).

- Linkage type : Direct bonding (e.g., piperidine at pyridine-2) versus methylene bridges (e.g., piperidin-4-ylmethyl) affects suffix usage (-amine vs. -ylmethylamine).

- Hantzsch–Widman conventions : While piperidine is a retained common name, systematic alternatives like azinane (for the saturated six-membered ring with one nitrogen) are rarely used in practice.

Spectroscopic Identification Codes

The compound is uniquely identified through standardized codes:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry | 1185311-09-4 | |

| InChIKey | WHSZQFGOMUVXJN-UHFFFAOYSA-N | |

| PubChem CID | 45786999 | |

| Molecular Weight | 330.18 g/mol |

Structural Insights from InChIKey :

- The InChIKey

WHSZQFGOMUVXJN-UHFFFAOYSA-Nencodes:

SMILES Deconstruction :

C1CNCCC1CNC2=C(C=C(C=N2)C(F)(F)F)Cl.Clbreaks into:- Piperidine :

C1CNCCC1(six-membered ring with one nitrogen). - Methylene bridge :

CNCconnecting piperidine to pyridine. - Pyridine :

C(=C(C=N2)C(F)(F)F)Clwith substituents at positions 2, 3, and 5.

- Piperidine :

特性

IUPAC Name |

3-chloro-N-(piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClF3N3.ClH/c13-10-5-9(12(14,15)16)7-19-11(10)18-6-8-1-3-17-4-2-8;/h5,7-8,17H,1-4,6H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSZQFGOMUVXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671543 | |

| Record name | 3-Chloro-N-[(piperidin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185311-09-4 | |

| Record name | 3-Chloro-N-[(piperidin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of the Pyridine Core Intermediate

A crucial intermediate is 3-chloro-2-substituted-5-trifluoromethyl pyridine, often prepared via halogenation and cyanation steps:

Halogenation and Activation : Starting from 3-chloro-2-R-5-trifluoromethyl pyridine (where R can be chlorine, bromine, or fluorine), the compound is dissolved in a solvent such as acetone or dichloromethane and reacted with an activating agent (e.g., 4-dimethylaminopyridine or triethylamine) under reflux for 4–6 hours. This step forms an organic salt intermediate after filtration and vacuum drying at 40–50 °C for 1–2 hours.

Cyanation Reaction : The organic salt is then reacted with a cyanide source in a biphasic system of an organic solvent (e.g., chloroform) and water at 0–80 °C for 2–3 hours. After phase separation, acidification with hydrochloric acid (pH 2–4) and subsequent washing to neutral pH yields the purified 3-chloro-2-cyano-5-trifluoromethyl pyridine intermediate.

Isolation : The product is isolated by vacuum distillation under reduced pressure (2 mmHg) at 70–120 °C with yields reported up to 89%.

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Activation | 4-dimethylaminopyridine, reflux | Acetone | 60–80 °C (reflux) | 4–6 h | - |

| Cyanation | Cyanide source, HCl acidification | Chloroform/water | 0–80 °C | 2–3 h | - |

| Isolation | Vacuum distillation | - | 70–120 °C (vacuum) | - | 89 |

Coupling with Piperidin-4-ylmethyl Amine

The coupling of the substituted pyridine intermediate with the piperidin-4-ylmethyl amine is typically achieved via nucleophilic substitution or amide/urea bond formation, depending on the functional groups present:

Thiocarbonyl Diimidazole-Assisted Coupling : One reported method involves coupling commercially available 4-methylpyridin-2-amine derivatives with substituted piperazine or piperidine derivatives using 1,1′-thiocarbonyldiimidazole as a coupling agent at moderate temperatures (around 40 °C). This method enables the formation of carbothioamide intermediates that can be further transformed into the target amine hydrochloride salt.

Buchwald–Hartwig Amination : Another approach uses palladium-catalyzed Buchwald–Hartwig cross-coupling reactions between piperidine derivatives and halogenated pyridines, followed by functional group transformations to install the amine moiety. This method is efficient for constructing C–N bonds under relatively mild conditions.

| Coupling Method | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Thiocarbonyldiimidazole coupling | 4-methylpyridin-2-amine + substituted piperazine, 1,1′-thiocarbonyldiimidazole | ~40 °C | ~7 min | Forms carbothioamide intermediates |

| Buchwald–Hartwig amination | Pd catalyst, piperidine derivatives, halopyridines | 80–100 °C | Hours | Efficient C–N bond formation |

Formation of Hydrochloride Salt

The final step involves converting the free amine into its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. This salt formation improves the compound's stability, solubility, and handling properties.

Analytical and Purification Techniques

Purification : Commonly performed by silica gel column chromatography using hexane-ethyl acetate mixtures or crystallization from suitable solvents.

Characterization : Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C), High-Resolution Mass Spectrometry (HRMS), and chromatographic purity assessments.

Summary Table of Key Preparation Steps

| Step No. | Description | Key Reagents/Conditions | Solvent(s) | Temp. (°C) | Time | Yield/Notes |

|---|---|---|---|---|---|---|

| 1 | Activation of 3-chloro-2-R-5-CF3-Pyridine | 4-dimethylaminopyridine, reflux | Acetone | 60–80 | 4–6 h | Organic salt intermediate |

| 2 | Cyanation and acidification | Cyanide source, HCl | Chloroform/water | 0–80 | 2–3 h | 3-chloro-2-cyano-5-CF3-pyridine |

| 3 | Coupling with piperidin-4-ylmethyl amine | Thiocarbonyldiimidazole or Buchwald–Hartwig amination | Various (e.g., DMSO) | 40–100 | Minutes to hours | Formation of amine intermediate |

| 4 | Hydrochloride salt formation | HCl treatment | Organic solvent/water | Room temp | Minutes | Final hydrochloride salt |

| 5 | Purification and characterization | Silica gel chromatography, NMR, HRMS | Hexane/ethyl acetate | - | - | High purity confirmed |

Research Findings and Optimization Notes

The use of low-toxicity solvents such as dichloromethane and acetone is preferred over nitrile solvents for environmental and safety reasons.

Activators like 4-dimethylaminopyridine improve reaction efficiency during activation steps, enabling higher yields and cleaner products.

Microwave irradiation and palladium-catalyzed cross-coupling methods have been explored to shorten reaction times and improve coupling efficiency.

The choice of coupling strategy depends on the availability of starting materials and desired functional group tolerance.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide derivatives.

Reduction: : The compound can be reduced to remove the chlorine atom, resulting in different derivatives.

Substitution: : The trifluoromethyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are typically employed.

Major Products Formed

Oxidation: : Pyridine N-oxide derivatives.

Reduction: : Chlorine-free derivatives of the compound.

Substitution: : Various substituted pyridine derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a ligand for biological receptors or enzymes.

Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting specific diseases.

Industry: : It can be utilized in the development of new materials or chemical processes.

作用機序

The mechanism by which (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

類似化合物との比較

Commercial and Industrial Relevance

- Suppliers : The target compound is supplied by Hangzhou Jhechem (China) and CymitQuimica (Spain) , while analogs like (4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ylmethyl-amine HCl are available via Fluorochem .

- Market Demand : High demand for trifluoromethylpyridine derivatives in agrochemicals (e.g., Bayer’s products) drives production .

生物活性

(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride is a compound with notable biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on recent studies and data.

- Chemical Name : (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride

- Molecular Formula : CHClFN

- Molecular Weight : 316.15 g/mol

- CAS Number : 1185315-66-5

The compound functions primarily as a modulator of various biological pathways. Its structural features suggest interactions with specific receptors and enzymes, which can lead to significant physiological effects. Notably, the presence of the piperidine moiety enhances its ability to penetrate biological membranes, facilitating its action at cellular targets.

Biological Activity Overview

Recent studies have demonstrated that (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride exhibits a range of biological activities:

-

Antimicrobial Activity :

- The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties.

- A study reported MIC values ranging from 3.12 to 12.5 µg/mL against these pathogens, suggesting its potential as an antibacterial agent .

-

Anticancer Properties :

- In vitro tests have indicated that this compound can inhibit the proliferation of several cancer cell lines, including HeLa and A375 cells, with IC values reflecting its potency .

- The compound's mechanism may involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Neuropharmacological Effects :

Case Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride against a panel of Gram-positive and Gram-negative bacteria. The study highlighted its superior activity compared to traditional antibiotics, indicating a unique mechanism that warrants further exploration.

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was tested for its ability to inhibit cell growth. Results showed significant inhibition at low concentrations, reinforcing its potential as a lead compound in anticancer drug development.

Data Summary Table

Q & A

Q. What are the standard synthetic routes for synthesizing (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride?

Answer: The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution to introduce the piperidin-4-ylmethyl-amine moiety to the pyridine core.

- Trifluoromethylation using reagents like TMSCF₃ or halogen exchange (e.g., Cl → CF₃ via Cu-mediated reactions).

- Hydrochloride salt formation via acid-base neutralization with HCl in polar solvents (e.g., ethanol or THF).

Key intermediates include 2-amino-3-chloro-5-(trifluoromethyl)pyridine (precursor for the pyridine core) and piperidin-4-ylmethyl-amine derivatives . Analytical validation (e.g., HPLC ≥95% purity) is critical at each step .

Q. How is the structural identity of this compound confirmed in academic research?

Answer: A combination of spectroscopic and chromatographic methods is used:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.2–8.5 ppm, piperidine methylene groups at δ 2.5–3.5 ppm) .

- IR : Peaks at ~2198 cm⁻¹ (-CN stretch) and ~1670 cm⁻¹ (C=O stretch) for functional groups .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 377.84 for the free base) .

- XRD : Crystallography for solid-state conformation analysis (if crystals are obtainable).

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

- Solubility : Poor in water; requires polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. A shake-flask method with UV/Vis quantification is recommended .

- Stability : Hydrolytically sensitive due to the trifluoromethyl group. Store at –20°C in anhydrous conditions. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH) are advised for long-term storage .

Advanced Research Questions

Q. How can researchers optimize experimental designs for studying this compound’s bioactivity?

Answer:

- Randomized Block Designs : Split-plot designs (e.g., trellis systems for agrochemical testing) to account for variables like rootstock type and harvest season .

- Dose-Response Studies : Use 4–5 concentrations with ≥4 replicates to assess EC₅₀/IC₅₀ values. Include positive controls (e.g., known kinase inhibitors for target validation) .

- High-Throughput Screening (HTS) : Fragment-based libraries to identify binding partners .

Q. How to resolve discrepancies in reported biological activity data for this compound?

Answer: Discrepancies may arise from:

- Assay Conditions : Variations in pH, solvent (DMSO vs. saline), or cell lines. Standardize protocols using guidelines like OECD 455 for in vitro assays .

- Impurity Profiles : HPLC-MS to rule out byproducts (e.g., dechlorinated derivatives) .

- Target Selectivity : Perform kinome-wide profiling or molecular docking studies to confirm binding specificity .

Q. What methodologies are suitable for studying this compound’s environmental fate?

Answer:

- INCHEMBIOL Framework : Evaluate abiotic/biotic transformations using:

- Photolysis : Simulated sunlight exposure (λ > 290 nm) in aqueous media.

- Biodegradation : OECD 301F tests with activated sludge .

- Partitioning Studies : Log Kow measurements via shake-flask/HPLC to assess bioaccumulation potential .

Q. How to investigate the compound’s interaction with biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Real-time binding kinetics (e.g., KD determination for kinase targets) .

- Isothermal Titration Calorimetry (ITC) : Thermodynamic profiling (ΔH, ΔS) .

- Cryo-EM : Structural insights into binding modes with receptors (e.g., GPCRs) .

Q. What advanced analytical techniques validate synthetic intermediates?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。